Abametapir

Catalog No.
S516709
CAS No.
1762-34-1
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abametapir

CAS Number

1762-34-1

Product Name

Abametapir

IUPAC Name

5-methyl-2-(5-methylpyridin-2-yl)pyridine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3

InChI Key

PTRATZCAGVBFIQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C

solubility

Soluble in DMSO, not in water

Synonyms

HA-44; HA44; HA 44; BRN 0123183; BRN-0123183; BRN0123183; Abametapir; Xeglyze; 6,6'-Bi-3-picoline

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C

The exact mass of the compound Abametapir is 184.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Abametapir works by disrupting the life cycle of head lice in multiple ways [].
  • It acts as a chelator, binding to essential metal ions lice require for various functions [].
  • Additionally, it inhibits metalloproteinases, enzymes crucial for louse egg development, hatching, and adult survival [].

Efficacy:

  • Research has demonstrated abametapir's effectiveness in eliminating head lice.
  • In phase II studies, abametapir showed significant ovicidal activity, preventing 100% of treated eggs from hatching compared to only 64% in the control group [].
  • Phase III trials solidified its efficacy. Two identical trials involving single 10-minute applications of abametapir showed superior treatment success compared to the control (vehicle) group.
  • One study reported an 81.1% success rate with abametapir versus 50.9% with the control (p=0.001) [].
  • The other study yielded similar results, with an 81.8% success rate for abametapir and 47.2% for the control (p<0.001) [].

Safety Profile:

  • Studies have shown abametapir to be well-tolerated with a low incidence of mild adverse effects [, ].
  • A dermal safety study specifically evaluated its sensitizing potential and found no significant concerns [].

Abametapir, marketed under the brand name Xeglyze, is a topical medication primarily used for the treatment of head lice infestations in individuals aged six months and older. It is classified as a metalloproteinase inhibitor and acts by disrupting the life cycle of lice through inhibition of specific enzymes essential for their development and survival. Abametapir was approved by the U.S. Food and Drug Administration in July 2020, marking it as a first-in-class treatment for this condition .

The chemical structure of abametapir is represented by the formula C12H12N2C_{12}H_{12}N_{2} with a molar mass of approximately 184.24 g/mol. Its mechanism of action involves chelation of metal cations, which leads to inhibition of metalloproteinases that are crucial for lice reproduction and egg viability .

Abametapir acts as a pediculicide by inhibiting metalloproteinases, enzymes crucial for lice growth and development []. By disabling these enzymes, Abametapir disrupts the lice's ability to mature and reproduce, leading to their elimination [].

Abametapir undergoes extensive biotransformation primarily mediated by cytochrome P450 enzyme CYP1A2. The metabolic pathway involves the sequential formation of two major metabolites: abametapir hydroxyl and abametapir carboxyl. The latter metabolite is particularly notable as it is cleared slowly from systemic circulation, resulting in higher plasma concentrations compared to the parent compound .

In the presence of ferrous ions (Fe2+Fe^{2+}), abametapir forms a water-soluble pink/red complex, which has been observed at iron concentrations as low as 1 ppm. This property has implications for its interaction with hair color, leading to temporary discoloration in some patients .

Abametapir exhibits significant biological activity as a pediculicide. Its primary mode of action is the inhibition of metalloproteinases involved in the lifecycle of head lice (Pediculus capitis). By disrupting these enzymes, abametapir effectively reduces lice viability, preventing their reproduction and survival .

In vitro studies have indicated that abametapir can inhibit liver enzymes CYP3A4, CYP2B6, and CYP1A2 at high concentrations, which may lead to increased blood levels of co-administered drugs metabolized by these enzymes .

The synthesis of abametapir involves several steps:

  • Sandmeyer Reaction: Starting from 2-amino-5-methylpyridine, bromine and sodium nitrite are used to convert it into 2-bromo-5-methylpyridine with a yield of 75%.
  • Subsequent reactions involve further modifications to achieve the final structure of abametapir through various organic synthesis techniques including coupling reactions and functional group transformations .

Abametapir is primarily indicated for the topical treatment of head lice infestations. Its unique mechanism allows it to be effective against lice that have developed resistance to other treatments . The application involves a single-use lotion that is left on the scalp for ten minutes before rinsing off.

Adverse effects are generally mild but can include skin irritation, redness, burning sensations, and temporary changes in hair color due to its chelating properties .

Abametapir shares its pharmacological category with several other compounds used for treating head lice. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
PermethrinSodium channel modulationCommonly used; resistance issues reported
MalathionOrganophosphate insecticideRequires special precautions due to toxicity
IvermectinParalysis via GABA receptor activationEffective against various parasites beyond lice
SpinosadNicotinic acetylcholine receptor agonistDerived from natural sources; less resistance reported
AbametapirMetalloproteinase inhibitionFirst-in-class; unique mechanism disrupts enzyme function

Abametapir's distinct mechanism as a metalloproteinase inhibitor sets it apart from traditional pediculicides that primarily target neuronal pathways or metabolic functions in insects. This novel approach may provide advantages in overcoming resistance issues faced by other treatments .

Sandmeyer Reaction-Based Bromination of 2-Amino-5-methylpyridine

The Sandmeyer reaction serves as the critical first step in Abametapir synthesis, converting 2-amino-5-methylpyridine to 2-bromo-5-methylpyridine [1]. This transformation proceeds through the formation of a diazonium intermediate followed by copper-catalyzed halogenation, achieving a reported yield of 75% [1].

The mechanism of the Sandmeyer reaction involves several key steps. Initially, 2-amino-5-methylpyridine undergoes diazotization when treated with sodium nitrite under acidic conditions, forming the corresponding diazonium salt [4]. The diazonium group then undergoes substitution with bromide in the presence of copper catalysts, typically copper(I) bromide, through a radical pathway [4] [5].

Several factors influence the reaction outcome and optimization potential. The nature of the substrate significantly affects reaction efficiency, with electron-withdrawing groups generally enhancing reaction rates [5]. Temperature control proves crucial, as excessive temperatures can lead to decomposition of the diazonium intermediate, while insufficient temperatures result in incomplete conversion [6]. The choice of copper catalyst directly impacts both reaction efficiency and selectivity, with copper(I) halides demonstrating superior performance compared to other copper sources [4] [5].

Optimization strategies for this transformation focus on several critical parameters. Catalyst selection requires careful consideration of the copper(I) halide species, with copper(I) bromide typically providing optimal results for bromination reactions [4] [7]. Temperature optimization involves maintaining precise control within the range of 0-10°C during diazotization, followed by gradual warming to complete the substitution [6]. Solvent selection impacts both reaction rate and product isolation, with aqueous systems commonly employed for diazotization and organic co-solvents sometimes added to enhance solubility [4].

Recent developments in Sandmeyer reaction optimization have demonstrated significant improvements in yield and selectivity. Studies have shown that careful control of pH during diazotization, maintenance of low temperatures during diazonium salt formation, and controlled addition of copper catalysts can enhance yields to 80-85% range [4] [8]. The use of continuous flow reactors has also shown promise for improving reaction consistency and safety profile [6].

Palladium-Catalyzed Homocoupling Mechanisms

The second critical step in Abametapir synthesis involves palladium-catalyzed homocoupling of 2-bromo-5-methylpyridine to form the final dipyridyl product [1]. This transformation achieves a reported yield of 79% and represents a sophisticated example of transition metal catalysis [1].

The palladium-catalyzed homocoupling mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [9]. Initially, the palladium(0) species undergoes oxidative addition with 2-bromo-5-methylpyridine, forming a palladium(II)-aryl intermediate [7] [10]. This intermediate then reacts with a second equivalent of the substrate, facilitated by base-mediated deprotonation and coordination [10]. The final reductive elimination step forms the carbon-carbon bond between the two pyridyl units while regenerating the palladium(0) catalyst [9].

Several mechanistic considerations are crucial for optimization. The choice of palladium precursor significantly affects catalyst efficiency, with palladium acetate and tetrakis(triphenylphosphine)palladium(0) commonly employed [7] [10]. Base selection proves critical for facilitating the coupling process, with cesium carbonate and potassium carbonate demonstrating superior performance compared to weaker bases [10]. The role of ligands in stabilizing palladium intermediates and controlling selectivity cannot be understated [10].

Optimization studies have revealed significant opportunities for yield improvement. Alternative synthetic approaches utilizing palladium carbon as catalyst in ethylene glycol solvent with inorganic bases such as sodium hydroxide or potassium carbonate at temperatures of 70-110°C have demonstrated enhanced efficiency [11]. The addition of co-solvents like 1,2-dimethoxyethane or 1,4-dioxane can further improve reaction outcomes [11].

Recent advances in homocoupling methodology have shown remarkable progress. The use of sustainable solvent systems, particularly those incorporating Cyrene and gamma-valerolactone blends, has demonstrated significant improvements in reaction rates and yields [12]. These solvent systems enable quantitative conversion within 8-24 hours while providing enhanced sustainability profiles [12]. The incorporation of silver nitrate as co-catalyst has also shown promise for accelerating reaction rates and improving yields to 95-99% range [10].

Purification Techniques and Yield Optimization

The purification of Abametapir requires sophisticated techniques to achieve pharmaceutical-grade purity while maintaining high yields. The reported purification method involves crystallization from a water/isopropanol mixture, which provides effective separation of the desired product from reaction impurities [1].

Crystallization optimization represents a critical aspect of the purification process. The choice of solvent system significantly impacts crystal quality, yield, and purity. Water/isopropanol mixtures provide favorable solubility characteristics for Abametapir, with the bipyridyl structure demonstrating sufficient solubility in the mixed solvent system at elevated temperatures while precipitating upon cooling [1] [13]. The ratio of water to isopropanol requires careful optimization to achieve optimal supersaturation conditions [13].

Temperature control during crystallization proves essential for achieving high-quality crystals. Gradual cooling rates typically provide superior crystal morphology and purity compared to rapid precipitation [13]. The use of seeding techniques can further enhance crystal nucleation and growth, leading to more consistent particle size distribution and improved filterability [13].

Alternative purification strategies have been explored for optimization purposes. Liquid-liquid extraction using ethyl acetate has demonstrated effectiveness for initial product separation [14] [11]. The use of column chromatography on silica gel, while effective for small-scale purification, presents challenges for large-scale implementation due to solvent consumption and cost considerations [15].

Recent developments in analytical techniques have enabled more precise monitoring of purification processes. Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of Abametapir with detection limits in the low nanogram per milliliter range [14]. These analytical capabilities support process optimization by enabling real-time monitoring of purification efficiency and product quality [14].

Green Chemistry Approaches for Large-Scale Production

The implementation of green chemistry principles in Abametapir synthesis represents a crucial consideration for sustainable pharmaceutical manufacturing. The twelve principles of green chemistry provide a framework for evaluating and optimizing synthetic processes to minimize environmental impact while maintaining economic viability [16] [17].

Atom economy optimization represents a fundamental green chemistry consideration for Abametapir synthesis. The current two-step synthetic pathway demonstrates reasonable atom utilization, with both the Sandmeyer reaction and palladium-catalyzed coupling incorporating the majority of starting material atoms into the final product [18] [19]. However, the generation of nitrogen gas during the Sandmeyer reaction and the need for stoichiometric base in the coupling reaction represent areas for potential improvement [18].

Solvent selection and optimization provide significant opportunities for enhanced sustainability. Traditional organic solvents used in pharmaceutical synthesis often present environmental and safety concerns [16] [20]. The exploration of alternative solvent systems, including water-based processes, ionic liquids, and bio-based solvents, offers potential for reduced environmental impact [20] [21]. The development of continuous flow processes can further enhance solvent efficiency and reduce waste generation [21].

Catalyst optimization represents another critical aspect of green chemistry implementation. The current synthetic pathway relies on copper and palladium catalysts, both of which present considerations regarding metal recovery and recycling [16]. The development of more efficient catalytic systems with lower metal loading and enhanced recyclability can significantly improve the environmental profile of the synthesis [20].

Energy efficiency considerations are paramount for large-scale implementation. The optimization of reaction temperatures, reaction times, and heating methods can substantially reduce energy consumption [16] [21]. The use of microwave-assisted synthesis and other energy-efficient heating methods has shown promise for pharmaceutical applications [21] [22].

Waste minimization strategies encompass multiple aspects of the synthetic process. The optimization of reaction stoichiometry to minimize excess reagents, the development of efficient work-up procedures to reduce solvent consumption, and the implementation of recycling strategies for solvents and catalysts all contribute to reduced waste generation [16] [17]. The E-factor (environmental factor) provides a quantitative metric for evaluating waste generation and guiding optimization efforts [18].

The implementation of continuous flow chemistry represents a promising approach for enhanced sustainability. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety profiles, and reduced solvent requirements [21]. Recent studies have demonstrated the successful implementation of flow chemistry for bipyridyl synthesis with improved yields and reduced environmental impact [23].

Process intensification strategies can further enhance the sustainability of Abametapir production. The combination of multiple reaction steps in a single reactor system, the use of multifunctional catalysts, and the integration of separation processes with reaction steps all contribute to improved efficiency and reduced environmental impact [16] [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.100048391 g/mol

Monoisotopic Mass

184.100048391 g/mol

Heavy Atom Count

14

Appearance

White to off-white solidw powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UO390AMFB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Abametapir is indicated, in the context of an overall lice management program, for the topical treatment of head lice infestation in patients 6 months of age and older.

Mechanism of Action

There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching.

Pictograms

Irritant

Irritant

Other CAS

1762-34-1

Absorption Distribution and Excretion

In a pharmacokinetic trial with both adult and pediatric patients, the Cmax and AUC0-8h in the adult group were 41 ng/mL and 121 ng.h/mL and the Cmax and AUC0-8h in the pediatric group were 73 ng/mL and 264 ng.h/mL. In general, systemic exposure to abametapir appears to decrease with increasing age. The median Tmax of abemetapir is 0.57 - 1.54 hours. Following topical administration, benzyl alcohol was found in detectable quantities in the serum of 7 out of 39 pediatric patients. The Cmax of benzyl alcohol in these subjects ranged from 0.52 to 3.57 μg/mL. The predominant circulating metabolite of abemetapir (abemtapir carboxylate) is eliminated slowly from the circulation and is therefore found at higher serum concentrations than its parent drug - based on data collected for 72 hours post-administration, the ratios of serum Cmax and AUC0-72h between abametapir and abametapir carboxylate were approximately 30 and 250, respectively.
The clearance and excretion of abametapir has not been examined in patients.
Data regarding the volume of distribution of abametapir are not available.

Metabolism Metabolites

The biotransformation of abametapir is extensive and primarily mediated by CYP1A2. It is metabolized first to abametapir hydroxyl and then further to abametapir carboxyl - the latter is cleared slowly from the plasma, resulting in higher systemic concentrations than that of the parent drug. _In vitro_ studies suggest that abametapir carboxyl may act as an inhibitor of CYP3A4, CYP2B6, and CYP1A2, particularly at the relatively high and prolonged concentrations observed following topical administration of abametapir.

Wikipedia

Abametapir
Strontium_selenide

Biological Half Life

The elimination half-lives of abametapir and its metabolites have not been well-characterized, but the estimated half-life of abametapir carboxyl is 71 ± 40 hours (or longer) in adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Bowles VM, Yoon KS, Barker SC, Tran C, Rhodes C, Clark MJ: Ovicidal Efficacy of Abametapir Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae). J Med Entomol. 2017 Jan;54(1):167-172. doi: 10.1093/jme/tjw132. Epub 2016 Aug 21. [PMID:28082644]
Bowles VM, Hanegraaf S, Ahveninen T, Sidgiddi S, Allenby K, Alsop H: Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study. Glob Pediatr Health. 2019 Feb 22;6:2333794X19831295. doi: 10.1177/2333794X19831295. eCollection 2019. [PMID:30828591]
Gunning K, Kiraly B, Pippitt K: Lice and Scabies: Treatment Update. Am Fam Physician. 2019 May 15;99(10):635-642. [PMID:31083883]
FDA Approved Drug Products: Xeglyze (Abametapir) topical lotion
BioVision: Abametapir SDS
BusinessWire: Dr. Reddy's Laboratories received approval of XEGLYZE™ (abametapir) lotion, 0.74%, in the U.S.

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